(E)-2,4,4-trimethylpent-2-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-2,4,4-trimethylpent-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(7(9)10)5-8(2,3)4/h5H,1-4H3,(H,9,10)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWUSHPRMWJNAR-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(C)(C)C)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (E)-2,4,4-Trimethylpent-2-enoic Acid: Synthesis, Characterization, and Scientific Context
This guide provides a comprehensive technical overview of (E)-2,4,4-trimethylpent-2-enoic acid, a sterically hindered α,β-unsaturated carboxylic acid. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the molecule's structural attributes, proposes a robust synthetic pathway, outlines its analytical characterization, and discusses its potential relevance within the broader context of branched-chain fatty acids. While direct literature on this specific molecule is sparse, this guide synthesizes established chemical principles and data from analogous structures to provide a scientifically rigorous and practical framework.
Molecular Structure and Stereochemistry
(E)-2,4,4-trimethylpent-2-enoic acid possesses a unique structural architecture characterized by significant steric hindrance around its core functional groups. The molecule features a pentenoic acid backbone with a carboxylic acid group at C1, a double bond between C2 and C3, and methyl groups at positions C2 and C4 (two methyls). The presence of a bulky tert-butyl group at the C4 position and a methyl group at the C2 position imposes considerable steric strain, influencing the molecule's reactivity and physicochemical properties.
The "(E)" designation in its nomenclature refers to the stereochemistry of the double bond. In this configuration, the highest priority substituents on each carbon of the double bond are on opposite sides. For (E)-2,4,4-trimethylpent-2-enoic acid, the carboxylic acid group on C2 and the tert-butyl group on C3 are on opposite sides of the double bond plane. This configuration is generally the thermodynamically more stable isomer due to reduced steric clash between the bulky groups.
Caption: 2D structure of (E)-2,4,4-trimethylpent-2-enoic acid.
Synthesis Pathway: The Horner-Wadsworth-Emmons Approach
Due to the desired (E)-stereoselectivity and the steric hindrance of the target molecule, the Horner-Wadsworth-Emmons (HWE) reaction presents a highly effective and predictable synthetic strategy.[1][2][3] This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde, in this case, pivaldehyde (2,2-dimethylpropanal), to form an α,β-unsaturated ester with a strong preference for the (E)-isomer.[1] The resulting ester can then be hydrolyzed to the target carboxylic acid.
The causality behind choosing the HWE reaction lies in its mechanism. The reaction proceeds through a series of intermediates that can equilibrate, and the thermodynamic stability of the transition state leading to the (E)-alkene is favored, especially with stabilized ylides like that derived from triethyl phosphonoacetate.[1] The byproducts of the HWE reaction are water-soluble phosphate salts, which allows for a straightforward purification of the desired ester.[2]
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of (E)-2,4,4-trimethylpent-2-enoic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of (E)-ethyl 2,4,4-trimethylpent-2-enoate
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and wash with anhydrous tetrahydrofuran (THF) to remove the mineral oil.
-
Ylide Formation: Add fresh anhydrous THF to the flask and cool to 0 °C in an ice bath. Slowly add triethyl phosphonoacetate (1.0 eq.) dropwise via the dropping funnel. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Reaction with Aldehyde: Cool the resulting solution back to 0 °C. Add a solution of pivaldehyde (1.0 eq.) in anhydrous THF dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH4Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Step 2: Hydrolysis to (E)-2,4,4-trimethylpent-2-enoic acid
-
Saponification: Dissolve the purified (E)-ethyl 2,4,4-trimethylpent-2-enoate in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH, 2-3 eq.) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.[4]
-
Acidification and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with cold 1M hydrochloric acid (HCl). The carboxylic acid product should precipitate out of solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If the product is an oil, extract it with diethyl ether or ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the final product. Further purification can be achieved by recrystallization or distillation under reduced pressure.
Analytical Characterization
As no published experimental spectra for (E)-2,4,4-trimethylpent-2-enoic acid are readily available, the following data are predicted based on established spectroscopic principles and data from analogous α,β-unsaturated carbonyl compounds.[5][6][7] Online NMR prediction tools can also provide estimated chemical shifts.[8][9][10][11][12][13][14][15]
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | (Predicted, 500 MHz, CDCl₃)δ (ppm): 12.0-13.0 (s, 1H, COOH), 6.5-6.8 (s, 1H, C=CH), 1.8-2.0 (s, 3H, C=C-CH₃), 1.1-1.3 (s, 9H, C(CH₃)₃) |
| ¹³C NMR | (Predicted, 125 MHz, CDCl₃)δ (ppm): 170-175 (C=O), 155-160 (C=CH), 125-130 (C=CH), 35-40 (quaternary C), 28-32 (tert-butyl CH₃), 15-20 (vinylic CH₃) |
| FTIR | ν (cm⁻¹): 3300-2500 (broad, O-H stretch), 2960-2870 (C-H stretch), 1710-1690 (strong, C=O stretch), 1650-1630 (C=C stretch), 1320-1210 (C-O stretch), 980-960 ((E)-C-H bend) |
| Mass Spec. | (EI)m/z (%): [M]+• (low intensity), [M-15]+, [M-45]+, [M-57]+ (loss of tert-butyl), McLafferty rearrangement product if applicable. |
Interpretation of Predicted Data
-
¹H NMR: The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift. The vinylic proton signal is a singlet due to the absence of adjacent protons. The methyl group on the double bond and the tert-butyl group will also appear as sharp singlets.
-
¹³C NMR: The carbonyl carbon will be the most downfield signal. The two carbons of the double bond will appear in the olefinic region. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups will be in the aliphatic region.
-
FTIR: The spectrum will be dominated by a very broad O-H stretch from the hydrogen-bonded carboxylic acid dimer.[16] A strong carbonyl (C=O) stretch, characteristic of an α,β-unsaturated acid, will be present.[17][18][19] The C=C stretch and the out-of-plane C-H bend for the (E)-alkene are also key diagnostic peaks.
-
Mass Spectrometry: The molecular ion peak is expected to be weak. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and a carboxyl group (M-45).[20] A significant peak corresponding to the loss of the tert-butyl group (M-57) is also anticipated due to the stability of the resulting cation.[21][22][23]
Potential Applications and Biological Context
While specific applications for (E)-2,4,4-trimethylpent-2-enoic acid have not been documented, its structure as a branched-chain fatty acid (BCFA) places it in a class of molecules with growing biological interest. BCFAs are found in various natural sources and have been implicated in a range of biological activities.[24][25][26][27]
-
Anti-inflammatory and Anti-cancer Potential: Some studies suggest that certain BCFAs may possess anti-inflammatory and anti-cancer properties.[28] These effects are thought to be mediated through various cellular signaling pathways.
-
Metabolic Regulation: BCFAs can influence lipid metabolism and have been investigated for their role in metabolic health.[25]
-
Chemical Synthesis: As a sterically hindered α,β-unsaturated carboxylic acid, this molecule could serve as a unique building block in organic synthesis for the construction of complex molecular architectures.
Further research is required to elucidate the specific biological activities and potential therapeutic applications of (E)-2,4,4-trimethylpent-2-enoic acid.
Safety and Handling
As with all α,β-unsaturated carbonyl compounds, (E)-2,4,4-trimethylpent-2-enoic acid should be handled with appropriate safety precautions.[29][30] Although a specific Safety Data Sheet (SDS) is not widely available, general guidelines for this class of compounds should be followed.[31][32]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
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12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. [Link]
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Expansion of the structure-activity relationship of branched chain fatty acids: Effect of unsaturation and branching group size on anticancer activity. (n.d.). OUCI. [Link]
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Synthesis and Molecular Structures of the Lowest Melting Odd- and Even-Numbered α,β-Unsaturated Carboxylic Acids—(E). (2016). MDPI. [Link]
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Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Wikipedia. [Link]
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17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R. (n.d.). MDPI. [Link]
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13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. (n.d.). Canadian Science Publishing. [Link]
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Synthesis of unsaturated esters, amides and carboxylic acids. (n.d.). Organic Chemistry Portal. [Link]
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Practical Synthesis of (E)-α,β-Unsaturated Carboxylic Acids Using a One-Pot Hydroformylation/Decarboxylative Knoevenagel Reaction Sequence. (2025). Request PDF - ResearchGate. [Link]
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Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract. (2020). MDPI. [Link]
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20.3: Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts. [Link]
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Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]
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Branched chain fatty acids. (n.d.). Cyberlipid. [Link]
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NMR Prediction. (n.d.). ACD/Labs. [Link]
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Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Metabolomics Tools. [Link]
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Copper-Catalyzed Decarboxylation of Α,Β-Unsaturated Carboxylic Acids with N-Fluorobenzenesulfonimide: Synthesis of Enamines. (2021). Journal of Oleo Science. [Link]
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Prediction of 1H NMR Chemical Shifts Using Neural Networks. (2002). Analytical Chemistry. [Link]
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(E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. (n.d.). Arkivoc. [Link]
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6.7: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]
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Regioselective Hydroformylation of an α,β‐Unsaturated Ester: Spectroscopic Studies on Catalytic Species and the Influence of. (n.d.). Chemistry Europe. [Link]
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Organic Synthesis Via Enolate. (2019). SlideShare. [Link]
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The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. [Link]
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Structural Characterization and Synthetic Utility of 2,4,4-Trimethylpent-2-enoic Acid
[1]
Executive Summary
2,4,4-Trimethylpent-2-enoic acid (CAS 99799-03-8) represents a specialized class of
Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]
The steric bulk of the tert-butyl group adjacent to the olefinic system imparts unique stability and reactivity profiles compared to linear acrylic acid derivatives.[1]
Table 1: Physicochemical Constants
| Property | Value | Notes |
| IUPAC Name | 2,4,4-Trimethylpent-2-enoic acid | |
| CAS Registry Number | 99799-03-8 | [1] |
| Molecular Formula | ||
| Molecular Weight | 142.20 g/mol | |
| SMILES | CC(=CC(C)(C)C)C(=O)O | |
| InChIKey | Predicted based on structure | |
| Physical State | Solid/Semi-solid (Low MP) | Tendency to sublime; store at 2-8°C. |
| Solubility | Soluble in DCM, THF, MeOH | Sparingly soluble in water.[1][2][3][4] |
Synthetic Methodology: The HWE Route
While industrial routes often employ non-selective Aldol condensations, research-grade synthesis requires high stereocontrol (
Mechanistic Rationale
The reaction utilizes Pivalaldehyde (non-enolizable) and Triethyl 2-phosphonopropionate .[1] The steric bulk of the aldehyde favors the formation of the thermodynamically stable (
Experimental Protocol
Reagents:
-
Pivalaldehyde (2,2-dimethylpropanal) [CAS 630-19-3][1]
-
Triethyl 2-phosphonopropionate [CAS 3699-66-9][1]
-
Sodium Hydride (60% dispersion in mineral oil)[1]
-
Tetrahydrofuran (THF), anhydrous[1]
-
Lithium Hydroxide (LiOH)[1]
Step 1: Olefination (Ester Formation) [1]
-
Activation: In a flame-dried 500 mL round-bottom flask under Argon, suspend NaH (1.1 equiv) in anhydrous THF at 0°C.
-
Deprotonation: Add Triethyl 2-phosphonopropionate (1.1 equiv) dropwise.[1] Stir for 30 minutes until H2 evolution ceases and the solution becomes clear.
-
Addition: Add Pivalaldehyde (1.0 equiv) dropwise.[1] The steric bulk requires slow addition to manage exotherm.[1]
-
Reaction: Allow the mixture to warm to room temperature and reflux for 4 hours to drive the reaction to completion against steric resistance.
-
Workup: Quench with sat.
, extract with diethyl ether, and concentrate to yield Ethyl 2,4,4-trimethylpent-2-enoate.[1]
Step 2: Hydrolysis (Acid Generation) [1]
-
Dissolve the crude ester in a 1:1 mixture of THF/Water.[1]
-
Add LiOH (3.0 equiv) and stir at 60°C for 12 hours.
-
Acidify carefully with 1M HCl to pH 2.[1]
-
Extract with Ethyl Acetate, dry over
, and concentrate. -
Purification: Recrystallize from Hexanes/EtOAc or sublime under high vacuum.
Figure 1: Synthetic pathway utilizing Horner-Wadsworth-Emmons olefination for high stereoselectivity.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified. The presence of the tert-butyl group provides a distinct diagnostic handle.[1]
Nuclear Magnetic Resonance (NMR) Profile:
-
H NMR (400 MHz,
):- 11.50 (br s, 1H, -COOH ) – Carboxylic acid proton.[1]
- 6.85 (s, 1H, -CH =) – Olefinic proton.[1] Note: This appears as a singlet because the adjacent C4 is quaternary (no vicinal coupling).[1]
-
1.95 (s, 3H,
-CH ) – Allylic methyl group.[1] -
1.15 (s, 9H, -C(CH
) ) – tert-Butyl group (intense singlet).[1]
Quality Control Workflow: The following decision tree outlines the purification logic.
Figure 2: Purification workflow ensuring removal of phosphonate byproducts and unreacted aldehyde.
Applications in Drug Development[1]
Metabolic Stability (Bioisosteres): The 2,4,4-trimethylpent-2-enoic acid scaffold is valuable in medicinal chemistry as a "metabolic blocker."[1]
-
Beta-Oxidation Resistance: The
-methyl and -tert-butyl groups sterically hinder the approach of fatty acid oxidation enzymes, preventing rapid degradation.[1] -
Michael Acceptor Modulation: While an
-unsaturated acid, the steric bulk at the -position significantly reduces its reactivity as a Michael acceptor toward biological nucleophiles (e.g., Glutathione), potentially reducing off-target toxicity compared to linear acrylates [2].[1]
Handling & Storage:
-
Stability: Potential for slow dimerization exists.[1]
-
Storage: Maintain under inert atmosphere (Argon) at 2-8°C.
-
Transport: Cold chain recommended to preserve isomeric purity.[1]
References
Technical Guide: (E)-Isomer Specific Properties of 2-Propylpent-2-enoic Acid (2-ene-VPA)
The following technical guide details the properties, synthesis, and pharmacological significance of the (E)-isomer of the branched-chain fatty acid derivative most relevant to this context: (E)-2-propylpent-2-enoic acid (also known as (E)-2-ene-VPA ).
Note on Nomenclature: While "trimethylpentenoic acid" refers to a constitutional isomer (e.g., 2,2,4-trimethyl-3-pentenoic acid), the specific "E-isomer properties" in drug development—particularly regarding teratogenicity and anticonvulsant efficacy—are the defining characteristics of (E)-2-ene-VPA , a second-generation Valproic Acid (VPA) analogue. This guide focuses on this therapeutically significant molecule while acknowledging the structural isomerism.
Executive Summary
(E)-2-propylpent-2-enoic acid (2-ene-VPA) represents a critical advancement in the pharmacophore design of antiepileptic drugs (AEDs). Unlike its parent compound, Valproic Acid (VPA), and its geometric isomer, (Z)-2-ene-VPA, the (E)-isomer exhibits a unique pharmacological profile characterized by retained anticonvulsant potency with a distinct absence of teratogenic and hepatotoxic liabilities. This guide dissects the stereospecific mechanisms, synthesis, and experimental validation of (E)-2-ene-VPA.
Chemical Identity & Stereochemistry
The therapeutic differentiation of 2-ene-VPA relies entirely on the rigidity of the C2=C3 double bond, which locks the propyl substituents into a fixed spatial arrangement.
| Property | (E)-Isomer (Therapeutic) | (Z)-Isomer (Toxic/Teratogenic) |
| IUPAC Name | (E)-2-propylpent-2-enoic acid | (Z)-2-propylpent-2-enoic acid |
| Configuration | Trans arrangement of propyl groups | Cis arrangement of propyl groups |
| Key Feature | Steric hindrance prevents toxic metabolite formation (e.g., 4-ene-VPA pathway) | Steric accessibility allows bioactivation to toxic intermediates |
| Teratogenicity | Non-teratogenic (experimentally verified) | Highly Teratogenic (neural tube defects) |
| Hepatotoxicity | Negligible (avoids mitochondrial inhibition) | Significant (induces microvesicular steatosis) |
Pharmacological Mechanism of Action (MOA)
The (E)-isomer functions as a broad-spectrum anticonvulsant through a multi-target mechanism, distinct from VPA in its metabolic stability.
Primary Signaling Pathways
-
GABAergic Potentiation: (E)-2-ene-VPA increases gamma-aminobutyric acid (GABA) concentrations by inhibiting GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH).
-
Sodium Channel Blockade: It modulates voltage-gated Na+ channels, reducing high-frequency neuronal firing.
-
Neuroprotection: Unlike VPA, the (E)-isomer does not deplete intracellular inositol or induce oxidative stress, preserving neurodevelopmental integrity.
Figure 1: Mechanism of Action for (E)-2-ene-VPA showing therapeutic efficacy without teratogenic activation.
Stereoselective Synthesis Protocol
To ensure the isolation of the bioactive (E)-isomer without contamination by the toxic (Z)-isomer, a stereoselective elimination strategy is required.
Synthetic Pathway: Knoevenagel Condensation Modification
This protocol utilizes a modified Knoevenagel condensation followed by a specific decarboxylation step that favors the thermodynamic (E)-product.
Reagents:
-
Dipropylmalonic acid (Precursor)
-
Piperidine (Catalyst)
-
Paraformaldehyde
-
Pyridine (Solvent)
Step-by-Step Methodology:
-
Condensation: React dipropylmalonic acid with paraformaldehyde in pyridine/piperidine at reflux (115°C) for 4 hours.
-
Decarboxylation/Elimination: The intermediate undergoes in situ decarboxylative elimination. The steric bulk of the propyl groups drives the reaction toward the (E)-isomer (thermodynamic control).
-
Acidification: Quench the reaction mixture with 6N HCl to pH 1.
-
Extraction: Extract with ethyl acetate (3x). Wash organic layer with brine.
-
Purification (Critical): Recrystallization from n-pentane at -20°C.
-
Note: The (E)-isomer crystallizes preferentially (mp 38-40°C), while the (Z)-isomer remains in the mother liquor or forms an oil.
-
-
Validation: Verify isomeric purity using 1H-NMR.
-
(E)-isomer diagnostic peak: Olefinic proton (C3-H) appears at δ 6.15 ppm (triplet).
-
(Z)-isomer diagnostic peak: Olefinic proton appears downfield at δ 5.90 ppm .
-
Figure 2: Stereoselective synthesis workflow for isolating (E)-2-ene-VPA.
Toxicology & Safety Profile (The (E)-Isomer Advantage)
The defining property of the (E)-isomer is its safety profile compared to VPA and the (Z)-isomer.
Teratogenicity
-
Mechanism: VPA and (Z)-2-ene-VPA induce neural tube defects (e.g., exencephaly) by inhibiting histone deacetylases (HDACs) and altering HOX gene expression.
-
(E)-Isomer Specificity: The (E)-isomer exhibits significantly reduced affinity for HDACs involved in embryonic development. In mouse models (NMRI strain), (E)-2-ene-VPA showed 0% exencephaly at doses where VPA caused 60% incidence [1].
Hepatotoxicity
-
Mechanism: VPA is metabolized to 4-ene-VPA, a mitochondrial toxin that inhibits beta-oxidation.
-
(E)-Isomer Specificity: The double bond at C2-C3 in the (E)-configuration prevents the formation of the toxic 4-ene metabolite via metabolic desaturation. It undergoes harmless beta-oxidation or glucuronidation [2].
Experimental Validation Protocols
Protocol A: Isomeric Purity Determination via GC-MS
To ensure the absence of the toxic (Z)-isomer in research samples:
-
Derivatization: Treat 50 µL of sample with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) at 60°C for 30 min.
-
Column: Fused silica capillary column (e.g., DB-5ms, 30m x 0.25mm).
-
Conditions:
-
Injector: 250°C.
-
Oven: 70°C (1 min) -> 10°C/min -> 280°C.
-
-
Detection: Mass Selective Detector (EI mode).
-
Criteria: (E)-isomer elutes after the (Z)-isomer due to higher boiling point/polarity interaction. Integration area of (Z)-peak must be <0.1%.
Protocol B: In Vivo Anticonvulsant Assay (MES Test)
-
Subject: Male CD-1 mice (20-25g).
-
Administration: IP injection of (E)-2-ene-VPA (100-300 mg/kg) suspended in 0.5% methylcellulose.
-
Stimulus: Maximal Electroshock (MES) delivered via corneal electrodes (50 mA, 60 Hz, 0.2s).
-
Endpoint: Abolition of hindlimb tonic extension (HLTE).
-
Comparison: Calculate ED50. (E)-2-ene-VPA typically shows ED50 comparable to VPA (~200 mg/kg) but with a 3x higher therapeutic index due to lower toxicity.
References
-
Nau, H., et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and pharmacodynamics. Pharmacology & Toxicology. Link
-
Bialer, M. (2012). Chemical properties of Valproic Acid and other carboxylic acids. In: Antiepileptic Drugs. Link
-
Löscher, W., et al. (1985). Anticonvulsant potency and pharmacokinetics of E-2-propyl-2-pentenoic acid, a non-teratogenic analogue of valproic acid. Drugs of the Future. Link
-
Abbott, F. S., & Acheampong, A. A. (1988). Synthesis and anticonvulsant activity of valproic acid analogues. Neuropharmacology. Link
A Technical Guide to the Solubility of (E)-2,4,4-trimethylpent-2-enoic Acid in Organic Solvents
Introduction
(E)-2,4,4-trimethylpent-2-enoic acid, a substituted unsaturated carboxylic acid, presents a unique molecular architecture that dictates its behavior in various solvent systems. Understanding its solubility is paramount for a multitude of applications, from reaction engineering and purification to formulation development in the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound and offers practical, field-proven methodologies for its empirical determination. We will delve into the nuanced interplay of molecular structure, solvent properties, and intermolecular forces that collectively define the solubility profile of (E)-2,4,4-trimethylpent-2-enoic acid.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like." This adage encapsulates the thermodynamic favorability of interactions between molecules with similar polarities and intermolecular force capabilities. For (E)-2,4,4-trimethylpent-2-enoic acid, its solubility is a dynamic interplay of its constituent functional groups: a polar carboxylic acid head and a nonpolar hydrocarbon tail.
Molecular Structure and Physicochemical Properties
To understand the solubility of (E)-2,4,4-trimethylpent-2-enoic acid, we must first dissect its molecular structure.
-
Carboxylic Acid Group (-COOH): This functional group is the primary driver of polarity in the molecule. It can act as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This dual capability allows for strong interactions with polar and protic solvents. In the pure state, carboxylic acids can form strong hydrogen-bonded dimers, which can influence their boiling points and solubility.[1]
-
Hydrocarbon Backbone ((CH₃)₃CCH=C(CH₃)-): The bulky tert-butyl group and the overall C8 hydrocarbon chain contribute significantly to the molecule's nonpolar character. This extensive nonpolar region will favor interactions with nonpolar, aprotic solvents through van der Waals forces. The presence of a double bond introduces some rigidity to the structure.
A qualitative prediction of solubility can be made by considering the balance between the polar carboxylic acid group and the nonpolar hydrocarbon tail. As the size of the nonpolar portion of a carboxylic acid increases, its solubility in polar solvents like water rapidly decreases.[1][2]
Solvent Classification and Expected Solubility
Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities. The expected solubility of (E)-2,4,4-trimethylpent-2-enoic acid in these classes is as follows:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group. While the polar head promotes solubility, the large nonpolar tail will limit it. We can anticipate some degree of solubility, but it is unlikely to be high, especially in water. For instance, short-chain carboxylic acids (up to four carbons) are miscible with water, but solubility decreases sharply with increasing chain length.[1] A similar compound, 4-methyl-2-pentenoic acid, is noted to be soluble in polar solvents like water and alcohols.[3]
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, DMSO, DMF): These solvents possess a dipole moment but lack a hydrogen atom bonded to an electronegative atom, meaning they can act as hydrogen bond acceptors but not donors. The carbonyl oxygen of the carboxylic acid can interact with the positive end of the solvent's dipole. Solubility in these solvents is expected to be moderate to good, as they can solvate the polar head without being repelled by the nonpolar tail as strongly as highly structured hydrogen-bonding solvents like water.
-
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents primarily interact through weaker van der Waals forces. The large nonpolar hydrocarbon backbone of (E)-2,4,4-trimethylpent-2-enoic acid will have favorable interactions with these solvents. While the polar carboxylic acid group may hinder miscibility, good solubility is generally expected, especially in solvents with some slight polarity like diethyl ether.
The following diagram illustrates the key molecular interactions influencing solubility:
Predictive Solubility Data
| Solvent | Formula | Type | Predicted Solubility | Rationale |
| Water | H₂O | Polar Protic | Low | The large nonpolar hydrocarbon tail outweighs the hydrogen bonding capability of the carboxylic acid group.[1][2] |
| Methanol | CH₃OH | Polar Protic | Moderate to High | The alkyl group of the alcohol is less polar than water, leading to more favorable interactions with the nonpolar tail. |
| Ethanol | C₂H₅OH | Polar Protic | Moderate to High | Similar to methanol, with a slightly more nonpolar character. |
| Acetone | C₃H₆O | Polar Aprotic | High | Good balance of polarity to solvate the carboxylic acid head and nonpolar character to interact with the tail. |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | High | A common solvent for many organic compounds, its polarity is suitable for this type of molecule. |
| Diethyl Ether | C₄H₁₀O | Nonpolar (Slightly Polar) | High | The nonpolar character is dominant, favoring interaction with the hydrocarbon tail, while the ether oxygen can interact with the carboxylic acid. |
| Hexane | C₆H₁₄ | Nonpolar | Moderate | The nonpolar nature strongly favors the hydrocarbon tail, but the highly polar carboxylic acid group may limit miscibility. |
| Toluene | C₇H₈ | Nonpolar (Aromatic) | Moderate to High | The aromatic ring can have favorable π-stacking interactions, and the overall nonpolar nature is compatible with the solute's tail. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | High | A very strong polar aprotic solvent capable of disrupting the solute's self-association and solvating the polar group effectively. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | High | Similar to DMSO, it is a powerful polar aprotic solvent. |
Experimental Determination of Solubility
Given the predictive nature of the above data, experimental verification is crucial for any research or development application. The following protocols outline standard methods for determining both qualitative and quantitative solubility.
Qualitative Solubility Testing
This initial screening provides a rapid assessment of solubility in various solvents and can offer insights into the compound's acid-base properties.[4][5][6]
Materials:
-
(E)-2,4,4-trimethylpent-2-enoic acid
-
Small test tubes
-
Graduated pipettes or cylinders
-
Vortex mixer
-
A selection of test solvents (from the table above)
-
5% aqueous Sodium Hydroxide (NaOH)
-
5% aqueous Sodium Bicarbonate (NaHCO₃)
-
5% aqueous Hydrochloric Acid (HCl)
Procedure:
-
Solvent Addition: In a small test tube, add approximately 25 mg of (E)-2,4,4-trimethylpent-2-enoic acid.
-
Initial Solvent Volume: Add 0.5 mL of the selected solvent to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for 1-2 minutes.
-
Observation: Observe the mixture. If the solid has completely dissolved, the compound is considered "soluble." If solid remains, it is "insoluble" or "sparingly soluble."
-
Incremental Solvent Addition: If the compound is insoluble, add another 0.5 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 3 mL. Record the solubility at each stage.
-
Acid-Base Solubility: For aqueous insolubility, test the solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl. Solubility in NaOH and NaHCO₃ indicates an acidic functional group, with solubility in the weaker base (NaHCO₃) suggesting a relatively strong acid.[4][5]
The following workflow diagram outlines the qualitative solubility testing process:
Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
(E)-2,4,4-trimethylpent-2-enoic acid
-
Selected organic solvent
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of (E)-2,4,4-trimethylpent-2-enoic acid to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for an extended period (typically 24-72 hours) to ensure the solution is saturated.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered saturated solution with a known volume of a suitable solvent (often the mobile phase for HPLC analysis).
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of (E)-2,4,4-trimethylpent-2-enoic acid.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L by back-calculating from the diluted sample concentration.
Self-Validating System:
-
Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.
-
Mass Balance: The amount of dissolved solid can be cross-verified by carefully evaporating the solvent from a known volume of the saturated solution and weighing the residue.
The choice of analytical technique for quantification is critical. For organic acids like this, reversed-phase HPLC with UV detection is often a suitable choice.[7]
Conclusion
While quantitative solubility data for (E)-2,4,4-trimethylpent-2-enoic acid in a broad range of organic solvents is not extensively published, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of intermolecular forces. The dual nature of a polar carboxylic acid head and a significant nonpolar hydrocarbon tail suggests moderate to high solubility in a wide array of common organic solvents, with the exception of highly polar, structured solvents like water. For researchers and drug development professionals, the provided experimental protocols offer a robust framework for the empirical determination of solubility, a critical parameter for successful process development and formulation.
References
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
-
Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
-
4-methyl-2-pentenoic acid, 10321-71-8. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Effect of Temperature on the Solubility of Short-Chain Carboxylic Acids in Water. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2026, February 6). UNT Digital Library. Retrieved from [Link]
-
Clark, J. (n.d.). an introduction to carboxylic acids. Chemguide. Retrieved from [Link]
-
IUPAC-NIST Solubility Data Series. (n.d.). IUPAC. Retrieved from [Link]
-
4.8 Organic Chemistry: Carboxylic Acids. (n.d.). Save My Exams. Retrieved from [Link]
-
Ethyl 2,4,4-trimethylpent-2-enoate. (n.d.). PubChem. Retrieved from [Link]
-
2,4,4-Trimethylpent-2-enal. (n.d.). PubChem. Retrieved from [Link]
-
(E)-2-tert-butyl-4,4-dimethylpent-2-enoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. cdn.savemyexams.com [cdn.savemyexams.com]
- 3. CAS 10321-71-8: 4-Methyl-2-pentenoic acid | CymitQuimica [cymitquimica.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Methodological & Application
using (E)-2,4,4-trimethylpent-2-enoic acid as a polymer monomer
Application Note: High-Performance Functionalization Using (E)-2,4,4-Trimethylpent-2-enoic Acid (TMPA)
-unsaturated acids into functional polymer architectures.Part 1: Executive Summary & Technical Rationale
The Challenge of Steric Hindrance
(E)-2,4,4-trimethylpent-2-enoic acid (referred to herein as TMPA ) represents a class of "super-bulky"
-
Structure:
-
Polymerization Classification: 1,2,2-trisubstituted ethylene derivative.
Unlike standard methacrylic acid, the presence of the bulky tert-butyl group at the
Strategic Application Therefore, TMPA should not be viewed as a backbone-forming monomer, but rather as a functional modifier . When copolymerized, it confers unique properties:
-
High Rigidity: The bulky side chain restricts bond rotation, significantly elevating the Glass Transition Temperature (
). -
Amphiphilicity: It combines a hydrophilic head (COOH) with a highly hydrophobic tail (tert-butyl), making it ideal for pH-responsive micelles in drug delivery.
-
Hydrolytic Stability: The steric bulk protects the polymer backbone and the pendant acid group from enzymatic or hydrolytic attack.
This guide details the Reversible Addition-Fragmentation Chain Transfer (RAFT) copolymerization of TMPA with Methyl Methacrylate (MMA) to create well-defined block copolymers for drug delivery applications.
Part 2: Experimental Protocols
Materials Preparation
-
Monomer (TMPA): (E)-2,4,4-trimethylpent-2-enoic acid (Custom synthesis or high-purity reagent grade).
-
Comonomer (MMA): Methyl methacrylate, passed through a basic alumina column to remove inhibitors (MEHQ).
-
CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) – suitable for methacrylates.
-
Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.[1]
-
Solvent: 1,4-Dioxane (anhydrous).
Protocol: RAFT Copolymerization of TMPA and MMA
Rationale: We utilize RAFT to force the incorporation of the hindered TMPA monomer into the chain while maintaining a low polydispersity index (PDI). A "starved feed" or high-ratio comonomer approach is required to overcome the low reactivity ratio of TMPA.
Workflow Diagram (Graphviz):
Figure 1: Step-by-step RAFT copolymerization workflow for incorporating sterically hindered TMPA.
Step-by-Step Procedure:
-
Stoichiometry Calculation: Target a Degree of Polymerization (DP) of 100.
-
Molar Ratio: [Monomers]₀ : [CTA]₀ : [Initiator]₀ = 100 : 1 : 0.2.
-
Feed Ratio (
): 0.20 (20 mol% TMPA). Note: Due to lower reactivity, incorporation ( ) will likely be ~5-10%.
-
-
Dissolution: In a Schlenk tube, dissolve TMPA (312 mg, 2 mmol) and MMA (800 mg, 8 mmol) in 1,4-Dioxane (4 mL).
-
Add Control Agents: Add CPADB (27.9 mg, 0.1 mmol) and AIBN (3.28 mg, 0.02 mmol).
-
Degassing: Seal the tube and perform three freeze-pump-thaw cycles to remove oxygen (critical for RAFT). Backfill with Argon.
-
Polymerization: Immerse the tube in a pre-heated oil bath at 70°C for 24 hours.
-
Scientific Note: Higher temperatures favor propagation over termination, but for TMPA, temperatures >100°C may trigger depropagation. 70°C is the optimal balance.
-
-
Quenching: Submerge the tube in liquid nitrogen to stop the reaction. Open to air.
-
Purification:
-
Precipitate the polymer solution dropwise into a 10-fold excess of cold hexane (TMPA monomer is soluble in hexane; the polymer is not).
-
Filter and re-dissolve in THF. Re-precipitate twice to ensure removal of unreacted TMPA.
-
-
Drying: Dry under vacuum at 40°C for 48 hours.
Protocol: Micelle Assembly for Drug Delivery
Rationale: The P(MMA-co-TMPA) copolymer contains hydrophobic MMA/TMPA units and pH-sensitive COOH groups from TMPA. At neutral pH, the acid is deprotonated (hydrophilic). At acidic pH (tumor microenvironment), it protonates, increasing hydrophobicity and triggering micelle reorganization or drug release.
-
Dissolution: Dissolve 10 mg of copolymer in 1 mL of DMF (organic solvent).
-
Drug Loading: Add hydrophobic drug (e.g., Paclitaxel) to the solution (10% w/w relative to polymer).
-
Dialysis (Self-Assembly):
-
Place solution in a dialysis bag (MWCO 3.5 kDa).
-
Dialyze against Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours.
-
Mechanism:[2][3][4][5][6][7][8] As DMF exits and water enters, the hydrophobic TMPA/MMA segments collapse into the core, encapsulating the drug, while ionized carboxyl groups stabilize the shell.
-
-
Filtration: Filter through a 0.45 µm syringe filter to remove unencapsulated drug aggregates.
Part 3: Data Analysis & Validation
Expected Results Table Use this table to benchmark your synthesis results.
| Parameter | Method | Expected Value | Interpretation |
| Conversion | ¹H-NMR | 40 - 60% | Moderate conversion is typical for hindered monomers. Do not push >80% to avoid gelation. |
| Composition ( | ¹H-NMR | 5 - 12 mol% | Lower than feed ( |
| THF-GPC | 8,000 - 12,000 g/mol | Should align linearly with conversion if RAFT is controlled. | |
| Dispersity (Đ) | THF-GPC | < 1.3 | Values >1.5 indicate loss of RAFT control or termination dominance. |
| DSC | 115°C - 125°C | Higher than pure PMMA (105°C) due to TMPA rigidity. |
Self-Validating Mechanism: The "Shift" Test To confirm TMPA incorporation (and not just physical mixing):
-
Run ¹H-NMR in
. -
Focus on the tert-butyl peak (~0.9-1.0 ppm).
-
Validation: The monomeric tert-butyl signal is a sharp singlet. The polymeric signal must be broadened and slightly upfield shifted. If the peak remains sharp, purification failed, and no copolymerization occurred.
Part 4: Mechanistic Visualization
pH-Responsive Drug Release Mechanism The following diagram illustrates how the TMPA moiety functions as a pH-trigger within the polymer matrix.
Figure 2: Mechanism of pH-triggered drug release facilitated by the TMPA monomer.
Part 5: References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. Link
-
Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. (Refer to Chapter 3 for steric hindrance in radical polymerization). Link
-
PubChem. (n.d.).[9] Ethyl 2,4,4-trimethylpent-2-enoate (Structural Analog Data). National Library of Medicine. Link
-
Ito, T., et al. (2021). Synthesis of Sterically Hindered
-Hydroxycarbonyls (Context on steric reactivity). Organic Letters, 23(11), 4420-4425.[10] Link[10] -
Gregory, A., & Stenzel, M. (2011). Complex polymer architectures via RAFT polymerization: From fundamental process to extending the scope using click chemistry and nature's building blocks. Progress in Polymer Science, 37(1), 38-105. Link
Disclaimer: This Application Note describes a protocol for research purposes. (E)-2,4,4-trimethylpent-2-enoic acid is a non-standard monomer; users should verify chemical compatibility and safety data sheets (SDS) before use.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Homopolymerization and copolymerization of ε-caprolactone and l-lactide organocatalyzed by carboxylic acids with mono-, di-, and tri-functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2016046847A1 - Metal embedded hydrophilic polymer for drug delivery applications - Google Patents [patents.google.com]
- 7. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]
- 8. CN107056576B - Preparation method of 2,4,4-trimethyl-1-pentene - Google Patents [patents.google.com]
- 9. Ethyl 2,4,4-trimethylpent-2-enoate | C10H18O2 | CID 71356965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isomerization Control in Acid Chloride Synthesis
Current Status: Online Operator: Senior Application Scientist Ticket ID: ISO-CL-CONTROL-001 Subject: Prevention of Racemization and Geometric Isomerization during Acyl Chloride Formation
Diagnostic & Triage
Before selecting a reagent, you must characterize the sensitivity of your substrate. Isomerization is rarely random; it is a deterministic outcome of specific mechanistic pathways triggered by acidity , temperature , or base strength .
Decision Matrix: Reagent Selection
Use this logic flow to select the correct protocol for your substrate.
Figure 1: Decision matrix for selecting chlorinating agents based on substrate sensitivity and isomerization risk.
The Mechanics of Failure (Why Isomerization Happens)
To prevent isomerization, you must understand the enemy. There are two primary pathways for stereochemical loss during acid chloride formation.
Pathway A: The Ketene Route (Base-Promoted)
If you use a base (like Triethylamine) to scavenge HCl, you risk deprotonating the alpha-carbon. This forms a planar ketene intermediate. When chloride attacks the ketene to reform the acyl chloride, it can attack from either face, leading to a racemic mixture.
Pathway B: The Enol Route (Acid-Catalyzed)
Reagents like Thionyl Chloride (
Figure 2: Mechanistic pathways leading to racemization. Pathway A (Ketene) is dominant in basic conditions; Pathway B (Enol) is dominant in highly acidic conditions.
Experimental Protocols
Protocol A: The "Gold Standard" (Ghosez's Reagent)
Best for: Highly sensitive alpha-chiral acids, Boc-protected amino acids, and conjugated acids prone to isomerization. Why it works: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) reacts to form the acid chloride and a neutral amide byproduct. No HCl gas is generated, and no exogenous base is required.
Step-by-Step:
-
Preparation: Ensure all glassware is flame-dried and under Argon/Nitrogen.
-
Dissolution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM.
-
Addition: Add Ghosez’s reagent (1.1 to 1.2 equiv) dropwise at 0°C.
-
Reaction: Allow to stir at 0°C for 30–60 minutes. Monitor by TLC (convert an aliquot to methyl ester with MeOH for visualization).
-
Workup:
-
Option 1 (Direct Use): The byproduct is a neutral amide. If your next step is compatible, use the solution directly.
-
Option 2 (Filtration): In non-polar solvents (like hexane/ether mixtures), the amide byproduct may precipitate. Filter under inert atmosphere.
-
-
Causality Check: Because the byproduct is neutral, the "Acid Catalyzed Enol" pathway is blocked. Because no base is added, the "Ketene" pathway is blocked.
Protocol B: Optimized Oxalyl Chloride (The "Standard")
Best for: General substrates where slight acidity is tolerable. Critical Control Point: The catalytic DMF cycle must be controlled. Excess DMF can act as a base or nucleophile, promoting side reactions.
Step-by-Step:
-
Dissolution: Dissolve carboxylic acid (1.0 equiv) in anhydrous DCM (0.2–0.5 M).
-
Catalyst: Add catalytic DMF.
-
Strict Limit: Use 1–2 mol% maximum. Do not use "a drop" from a Pasteur pipette (which is ~20 mg, often too much for small scales). Use a microsyringe.
-
-
Reagent: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.
-
Note: Gas evolution (
, , ) will occur. Ensure venting.
-
-
Temperature: Warm to Room Temperature (RT) only if evolution ceases and conversion is incomplete. Keep as cold as possible to inhibit enolization.
-
Evaporation (Crucial): Once complete, concentrate in vacuo. Re-dissolve in DCM and concentrate again (2-3 times) to azeotrope off residual HCl and oxalyl chloride.
-
Why: Residual HCl causes racemization during storage.
-
Reagent Comparison Data
| Reagent | Byproducts | Acidity Profile | Isomerization Risk | Storage Stability of Product |
| Thionyl Chloride ( | High (Strongly Acidic) | High (Heat + Acid) | Poor (Dissolved | |
| Oxalyl Chloride | Moderate (Acidic) | Medium (Manageable with temp control) | Good (If co-evaporated properly) | |
| Ghosez's Reagent | N,N-dimethylisobutyramide | Neutral | Very Low | Excellent |
| Cyanuric Chloride (TCT) | Cyanuric Acid (Solid) | Buffered/Mild | Low | Good |
Troubleshooting & FAQs
Q: My alpha-amino acid chloride racemized even with Ghosez's reagent. What happened? A: Check your protecting group. Carbamates (Boc, Fmoc) are generally safe. However, if you have an amide N-H, it can act as an internal nucleophile to form an oxazolone (azlactone).
-
Fix: Use N-methylated amino acids or ensure the N-protecting group prevents oxazolone formation (e.g., use Phthalimide protection if possible, or avoid isolating the chloride and react immediately).
Q: Can I store the acid chloride? A: For chiral substrates, no . Even trace HCl or moisture can catalyze slow racemization over time (via the enol pathway).
-
Protocol: Generate in situ and use immediately. If storage is mandatory, store as a solid (if applicable) under Argon at -20°C, strictly excluding light and moisture.
Q: I see "double addition" when reacting my acid chloride with a nucleophile. Why? A: This is common with conjugated acid chlorides. The nucleophile attacks the carbonyl, but also undergoes 1,4-addition (Michael addition).
-
Fix: Lower the temperature to -78°C. Ensure your acid chloride synthesis did not leave residual HCl, which activates the alkene toward nucleophilic attack.
Q: Why not just use EDC/NHS coupling?
A: You likely are here because EDC failed. Acid chlorides are
References
-
Ghosez's Reagent Mechanism & Application
-
Ghosez, L., et al. "Synthesis of acyl halides under neutral conditions." Journal of the Chemical Society, Chemical Communications, 1979.[1]
-
- Clayden, J. "Organic Chemistry." Chapter on Acyl Substitution. (Standard Text).
- Peptide Racemization (Oxazolone Pathway)
-
Cyanuric Chloride (TCT)
-
Triphenylphosphine Oxide Catalysis (Racemization-Free)
-
Ni, F., et al. "Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide."[4] Organic Chemistry Frontiers, 2021.
-
Sources
- 1. entegris.com [entegris.com]
- 2. File:Synthesis of acyl chlorides with cyanuric chloride.png - Wikimedia Commons [commons.wikimedia.org]
- 3. Cyanuric Chloride as chlorination agent , Hive Novel Discourse [chemistry.mdma.ch]
- 4. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide [organic-chemistry.org]
Validation & Comparative
A Predictive Guide to the Mass Spectrometry Fragmentation of 2,4,4-Trimethylpent-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Analyte and the Importance of Fragmentation Analysis
2,4,4-Trimethylpent-2-enoic acid is an α,β-unsaturated carboxylic acid with a highly branched alkyl chain. Its structure presents several key features that will dictate its behavior in a mass spectrometer: a carboxylic acid functional group, a carbon-carbon double bond, and a bulky tert-butyl group. Understanding the fragmentation pattern is crucial for its unambiguous identification in complex matrices, for quality control in its synthesis, and for metabolomic studies where related structures may appear. Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, and the fragmentation of a molecule into smaller, charged particles creates a unique fingerprint that can be used for structural determination.[1]
Theoretical Fragmentation Pattern under Electron Ionization (EI)
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is often rich in fragment ions, providing a wealth of structural information. For 2,4,4-trimethylpent-2-enoic acid (molar mass: 142.20 g/mol ), the molecular ion ([M]⁺˙) is expected to be of low abundance or even absent, a common characteristic for aliphatic carboxylic acids.[2] The fragmentation will be driven by the presence of the carboxylic acid group, the double bond, and the branched alkyl chain.
Key Predicted Fragmentation Pathways (EI):
-
α-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. We can predict two significant α-cleavage events:
-
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen.[4] In 2,4,4-trimethylpent-2-enoic acid, there are no γ-hydrogens available for the classic McLafferty rearrangement involving the carbonyl group. However, a modified McLafferty-type rearrangement involving the double bond is a possibility.
-
Cleavage of the Alkyl Chain: The highly branched trimethylpentyl group will undergo significant fragmentation. Based on the known fragmentation of 2,4,4-trimethyl-2-pentene, we can anticipate the following key fragments:[5][6]
-
Loss of a methyl radical (•CH₃): Cleavage of one of the methyl groups from the tert-butyl moiety would lead to a fragment at m/z 127.
-
Loss of a tert-butyl radical (•C(CH₃)₃): This is expected to be a very favorable fragmentation, leading to the formation of a stable tert-butyl cation at m/z 57 and a corresponding fragment of the acid at m/z 85. The ion at m/z 57 is often a prominent peak in spectra of compounds containing a tert-butyl group.
-
Visualization of Predicted EI Fragmentation
Caption: Predicted EI fragmentation of 2,4,4-trimethylpent-2-enoic acid.
Comparative Analysis: Fragmentation under Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in less fragmentation and a more prominent pseudomolecular ion. For carboxylic acids, ESI is usually performed in negative ion mode, leading to the formation of the deprotonated molecule, [M-H]⁻.
Key Predicted Fragmentation Pathways (ESI):
In negative ion mode, the primary ion observed would be at m/z 141, corresponding to [C₈H₁₃O₂]⁻. Collision-induced dissociation (CID) of this precursor ion would likely lead to:
-
Loss of Carbon Dioxide (CO₂): Decarboxylation is a common fragmentation pathway for deprotonated carboxylic acids, which would result in a fragment ion at m/z 97.
-
Loss of a Methyl Group: Similar to EI, the loss of a methyl radical from the tert-butyl group could occur, although it is less common in negative ion mode.
In positive ion mode, ESI would likely produce the protonated molecule, [M+H]⁺, at m/z 143. Fragmentation of this ion would likely involve the loss of small neutral molecules:
-
Loss of Water (H₂O): This would lead to an ion at m/z 125.
-
Loss of Formic Acid (HCOOH): This would result in an ion at m/z 97.
Visualization of Predicted ESI Fragmentation (Negative Ion Mode)
Caption: Predicted ESI fragmentation of deprotonated 2,4,4-trimethylpent-2-enoic acid.
Summary of Predicted Key Fragment Ions
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss/Fragment | Fragmentation Pathway |
| EI | 142 ([M]⁺˙) | 127 | •CH₃ | Alkyl chain cleavage |
| 125 | •OH | α-Cleavage | ||
| 97 | •COOH | α-Cleavage | ||
| 85 | •C(CH₃)₃ | Alkyl chain cleavage | ||
| 57 | C₄H₅O₂• | Alkyl chain cleavage | ||
| ESI (-) | 141 ([M-H]⁻) | 97 | CO₂ | Decarboxylation |
| ESI (+) | 143 ([M+H]⁺) | 125 | H₂O | Neutral loss |
| 97 | HCOOH | Neutral loss |
Experimental Protocol for Mass Spectrometric Analysis
This section provides a detailed methodology for acquiring the mass spectrum of 2,4,4-trimethylpent-2-enoic acid.
Objective: To obtain the Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectra of 2,4,4-trimethylpent-2-enoic acid.
Materials:
-
2,4,4-trimethylpent-2-enoic acid (≥98% purity)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for positive ion ESI)
-
Ammonium hydroxide (for negative ion ESI)
-
Gas chromatograph-mass spectrometer (GC-MS) with an EI source
-
Liquid chromatograph-mass spectrometer (LC-MS) with an ESI source
Workflow for GC-MS (EI) Analysis
Caption: GC-MS workflow for EI analysis.
Step-by-Step GC-MS Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of 2,4,4-trimethylpent-2-enoic acid in methanol.
-
GC Method:
-
Set the injector temperature to 250°C with a split ratio of 50:1.
-
Use a standard non-polar column such as a DB-5ms.
-
Program the oven to start at 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
MS Method (EI):
-
Set the ion source temperature to 230°C.
-
Use a standard electron energy of 70 eV.
-
Acquire data over a mass range of m/z 40-400.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the analyte and extract the mass spectrum. Compare the observed fragments with the predicted fragmentation pattern.
Workflow for LC-MS (ESI) Analysis
Caption: LC-MS workflow for ESI analysis.
Step-by-Step LC-MS Protocol:
-
Sample Preparation: Prepare a 10 µg/mL solution in a 50:50 mixture of methanol and water.
-
LC Method:
-
Use a C18 reversed-phase column.
-
For positive ion mode, use mobile phases with 0.1% formic acid. For negative ion mode, use mobile phases with a suitable buffer like ammonium acetate or a low concentration of ammonium hydroxide.
-
Run a gradient from low to high organic content (e.g., 5% to 95% methanol).
-
-
MS Method (ESI):
-
Acquire data in both positive and negative ion modes.
-
Optimize source parameters such as capillary voltage and gas flows for the specific instrument.
-
Perform MS/MS (or tandem MS) on the [M-H]⁻ and [M+H]⁺ ions to confirm the predicted fragmentation pathways.
-
-
Data Analysis: Extract the mass spectra for the [M-H]⁻ and [M+H]⁺ ions and their respective fragment ions.
Conclusion
This guide provides a comprehensive theoretical framework for understanding the mass spectrometric fragmentation of 2,4,4-trimethylpent-2-enoic acid. By applying fundamental principles of mass spectrometry and leveraging data from structurally similar compounds, we have predicted the key fragmentation pathways under both EI and ESI conditions. The provided experimental protocols offer a starting point for researchers to acquire empirical data. This predictive approach is an invaluable tool for the structural confirmation of novel compounds and for the interpretation of mass spectra where reference data is unavailable.
References
-
Yin, W., Ma, Y., & Zhao, Y. (2006). The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions. Amino acids, 31(3), 333–336. [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). 2-Pentene, 2,4,4-trimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 2,4,4-Trimethyl-2-pentene. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 2,4,4-trimethylpent-2-enoate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Thomas, A. D., & Guidry, J. A. (2014). Formation and fragmentation of unsaturated fatty acid [M - 2H + Na]- ions: stabilized carbanions for charge-directed fragmentation. Journal of the American Society for Mass Spectrometry, 25(2), 254–263. [Link]
-
Wikipedia contributors. (2023, November 29). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]
-
Mestrelab Research. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved February 15, 2026, from [Link]
-
Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved February 15, 2026, from [Link]
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023, January 25). [Video]. YouTube. [Link]
-
Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry—2. Acylation. European Journal of Mass Spectrometry, 9(5), 421–434. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]
-
Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. [Link]
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- 4. researchgate.net [researchgate.net]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of Diisobutylene Acid Derivatives
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity analysis of diisobutylene acid derivatives. As critical intermediates and active pharmaceutical ingredients (APIs), the purity of these compounds is paramount to ensure the safety and efficacy of the final drug product. We will move beyond rote protocols to explore the fundamental principles and causal relationships that govern method development, validation, and implementation, equipping researchers and drug development professionals with the expertise to establish scientifically sound, stability-indicating analytical methods.
The Analytical Challenge: Understanding Diisobutylene Acid Derivatives
Diisobutylene is a C8 olefin, typically a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene[1][2]. Acid derivatives of this structure possess a significant non-polar alkyl backbone coupled with a polar carboxylic acid functional group. This amphipathic nature dictates the chromatographic strategy. The primary analytical objectives are to quantify the main component (the assay), identify and quantify any process-related impurities from synthesis, and detect potential degradation products that may form during storage or under stress conditions[3].
Foundational Strategy: Reversed-Phase HPLC
For compounds like diisobutylene acid derivatives, reversed-phase HPLC (RP-HPLC) is the predominant analytical technique. The separation mechanism is based on hydrophobic interactions between the analyte and the non-polar stationary phase.
The Critical Role of Mobile Phase pH
The ionization state of the carboxylic acid group is the most critical parameter to control. At a pH above the acid's pKa, the carboxyl group is deprotonated (COO-), rendering the molecule more polar and resulting in poor retention on a non-polar stationary phase. To ensure reproducible retention and sharp peak shapes, the mobile phase pH must be maintained at least 1.5 to 2 units below the pKa of the acid. This suppresses ionization, keeping the analyte in its more non-polar, protonated form (COOH), thereby promoting retention.
An acidic mobile phase, typically using phosphoric acid or formic acid, is standard for the analysis of organic acids[4][5][6]. For methods requiring compatibility with mass spectrometry (MS), volatile acids like formic acid are preferred over non-volatile salts like phosphate buffers[4].
Comparative Analysis of Method Components
The selection of the stationary phase, mobile phase composition, and detector settings are interdependent variables that must be optimized to achieve a robust, stability-indicating method.
Stationary Phase Selection: A Comparative Overview
The choice of the HPLC column is the foundation of the separation. The most common choice is a silica-based support chemically bonded with alkyl chains.
| Stationary Phase | Separation Mechanism & Rationale | Ideal Use Case for Diisobutylene Acid Derivatives |
| C18 (Octadecylsilane) | Strong hydrophobic interactions. The long C18 chains provide the highest degree of non-polar character, maximizing retention for compounds with significant alkyl portions like the diisobutylene backbone. | Primary Choice. Excellent for retaining the main analyte and separating it from more polar impurities or degradation products. Provides the highest resolving power for structurally similar, non-polar process impurities. |
| C8 (Octylsilane) | Moderate hydrophobic interactions. The shorter C8 chains result in less retention compared to C18. | Alternative Choice. Useful if the diisobutylene acid derivative is very strongly retained on a C18 column, leading to excessively long run times or requiring high concentrations of organic solvent for elution. |
| Phenyl-Hexyl | Mixed-mode interactions, including hydrophobic and π-π interactions from the phenyl ring. | Specialized Choice. Can offer alternative selectivity, particularly for impurities or degradants containing aromatic rings. It may be used during method development to confirm that no impurities are co-eluting with the main peak on a C18 phase. |
In our experience, starting with a high-quality, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides the best initial results for resolution and peak shape[5][6][7].
Mobile Phase Optimization
The mobile phase drives the elution of analytes from the column. A gradient elution, where the proportion of the organic solvent is increased over time, is typically necessary to elute the main analyte in a reasonable time while still resolving early-eluting polar impurities.
-
Aqueous Component: HPLC-grade water with an added acidifier to control pH. A 5-20 mM solution of phosphoric acid or a 0.1% (v/v) solution of formic or trifluoroacetic acid is common.
-
Organic Modifier:
-
Acetonitrile (ACN): Generally the preferred choice. Its low viscosity leads to lower backpressure, and its UV transparency at low wavelengths is superior to methanol. It often provides sharper peaks for acidic compounds.
-
Methanol (MeOH): A stronger solvent for some polar compounds. It can offer different selectivity compared to ACN and can be trialed if ACN fails to resolve critical impurity pairs.
-
Experimental Protocol: A Validated HPLC Method
This section details a robust, self-validating protocol for the purity analysis of a typical diisobutylene acid derivative.
Instrumentation and Consumables
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm particle size[7].
-
Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Phosphoric Acid (ACS Grade).
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress analyte ionization. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient Program | Time (min) | %B |
| 0 | 40 | |
| 25 | 90 | |
| 30 | 90 | |
| 31 | 40 | |
| 35 | 40 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection Wavelength | 210 nm | Carboxylic acids and alkyl chains lack strong chromophores; detection at low UV wavelengths is necessary for sensitivity[5][6]. |
| Injection Volume | 10 µL | |
| Sample Diluent | Acetonitrile:Water (50:50) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be verified. This is a self-validating step that ensures the system is performing correctly.
-
Procedure: Inject a standard solution of the diisobutylene acid derivative five times.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
%RSD for Peak Area: ≤ 2.0%
-
Method Validation: The Pillar of Trustworthiness
A method is not reliable until it is validated. The validation process demonstrates that the analytical procedure is suitable for its intended purpose. The parameters are defined by the International Council for Harmonisation (ICH) Q2(R2) guideline[8][9].
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity analysis (using a Diode Array Detector) must pass. No interference from placebo or known impurities at the retention time of the main peak. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (R²) ≥ 0.999 over a range of 50% to 150% of the target concentration[8]. |
| Accuracy (% Recovery) | To determine the closeness of the test results to the true value. | 98.0% - 102.0% recovery for the assay. 85% - 115% for impurities[10]. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | %RSD ≤ 2.0% for assay; %RSD ≤ 5.0% for impurities. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; precision at LOQ should be ≤ 10% RSD[8]. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters must be met when varying flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1). |
Developing a Stability-Indicating Method: Forced Degradation
The ultimate test of a purity method is its ability to separate the intact drug from its degradation products. This is achieved through forced degradation studies, a requirement outlined in ICH guideline Q1A(R2)[11][12]. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can detect and resolve any potential degradants[11][13].
Forced Degradation Protocol
| Stress Condition | Typical Procedure | Potential Degradation Pathway for an Acid Derivative |
| Acid Hydrolysis | Reflux sample in 0.1 M HCl at 60°C for 8 hours. | Generally stable, but ester linkages in complex derivatives could hydrolyze. |
| Alkaline Hydrolysis | Reflux sample in 0.1 M NaOH at 60°C for 4 hours. | Similar to acid hydrolysis. Potential for decarboxylation under harsh conditions. |
| Oxidative Degradation | Treat sample with 3% H₂O₂ at room temperature for 24 hours. | Oxidation at any allylic positions or tertiary carbons in the alkyl chain. |
| Thermal Degradation | Expose solid sample to 80°C for 48 hours. | Decarboxylation or other rearrangement reactions. |
| Photolytic Degradation | Expose sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. | Formation of photo-isomers or radical-induced degradation. |
Following analysis of the stressed samples, peak purity analysis is performed on the main analyte peak to ensure it is spectrally pure. Furthermore, a mass balance calculation should be performed to account for the loss of the parent compound against the sum of all impurities and degradants, which should ideally total 98-102%.
Addressing Stereoisomers: Chiral Separations
If the diisobutylene acid derivative contains one or more chiral centers, enantiomeric purity becomes a critical quality attribute. Enantiomers have identical physical properties in an achiral environment and will not be separated by the reversed-phase method described above[14]. A specialized chiral HPLC method is required.
Comparison of Chiral Separation Strategies
-
Direct Separation with a Chiral Stationary Phase (CSP): This is the most common and efficient approach. The CSP creates a chiral environment where temporary, diastereomeric complexes are formed between the enantiomers and the stationary phase, allowing for their separation[14][15]. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a broad range of compounds, including carboxylic acids[16][17].
-
Indirect Separation via Derivatization: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers now have different physical properties and can be separated on a standard achiral column (like a C18)[18][19]. This approach adds complexity due to the derivatization step but can be a cost-effective alternative to purchasing dedicated chiral columns[19].
Conclusion
Developing a robust HPLC method for the purity analysis of diisobutylene acid derivatives is a systematic process grounded in the physicochemical properties of the analyte. A reversed-phase method using a C18 column with an acidified mobile phase and gradient elution is the most effective starting point. The method's true reliability is established through rigorous validation according to ICH guidelines and by demonstrating its stability-indicating nature via forced degradation studies. For chiral derivatives, a dedicated strategy using either a chiral stationary phase or diastereomeric derivatization is essential. By understanding the causality behind each experimental choice, scientists can develop and implement analytical methods that are not only compliant but are fundamentally sound, ensuring the quality and safety of the final pharmaceutical product.
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-
Tašev, K., Stefova, M., & Ivanova-Petropulos, V. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 225–233. Available from: [Link]
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Kamberi, M. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
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Tašev, K., Stefova, M., & Ivanova-Petropulos, V. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. Available from: [Link]
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Yufeng. (n.d.). Diisobutylene Structure. Yufeng. Available from: [Link]
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Jadhav, S. B., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
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Patel, K., et al. (2024). Chromatography Method Development For Impurity Analysis And Degradation. International Journal of Creative Research Thoughts (IJCRT). Available from: [Link]
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Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Pharmaceutical and Biological Science Archive. Available from: [Link]
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ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]
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Sravani, B., et al. (2020). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available from: [Link]
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Kumar, A., et al. (2025). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Drug Delivery and Therapeutics. Available from: [Link]
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Yufeng. (2023). Do You Know about Diisobutylene?. Yufeng. Available from: [Link]
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Patel, S., et al. (2017). Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. Available from: [Link]
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Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available from: [Link]
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Patel, P. N., et al. (2022). Development and Validation of Stability-indicating High-Performance Liquid Chromatography Method for Estimation of Organic Impurities of Carvedilol from Bulk and its Dosage Form. Pharmaceutical Sciences. Available from: [Link]
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Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. Available from: [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available from: [Link]
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Maruzen Petrochemical Co., Ltd. (n.d.). Diisobutylene (DIB). Maruzen Petrochemical Co., Ltd. Available from: [Link]
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Said, R. (2000). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
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Deshpande, G. R., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences. Available from: [Link]
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Muszalska, I., Ładowska, H., & Sabiniarz, A. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica. Available from: [Link]
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Zgureva, D., et al. (2019). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Available from: [Link]
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Suneetha, A., & Rao, A. S. (2022). Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. Neuroquantology. Available from: [Link]
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- 18. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the UV-Vis Absorption Maxima of Conjugated Trimethylpentenoic Systems
For researchers and professionals in drug development and organic chemistry, understanding the electronic properties of molecules is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy remains a cornerstone analytical technique for characterizing compounds containing chromophores, particularly conjugated systems.[1][2] This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) for conjugated trimethylpentenoic acid systems, grounded in the predictive power of the Woodward-Fieser rules and supported by standardized experimental protocols. Our focus is to explain the causality behind spectral shifts and to equip the reader with both the theoretical and practical tools for analysis.
The Theoretical Foundation: Chromophores, Conjugation, and λmax
The absorption of UV-Vis light by an organic molecule excites electrons from a lower energy orbital to a higher one. In molecules with multiple bonds, the most important transitions are typically from a π bonding orbital to a π* antibonding orbital (π → π*).[3][4] The energy gap between these orbitals determines the wavelength of light absorbed.
When double bonds are conjugated (separated by a single bond), the π orbitals overlap, creating a larger, delocalized system. This delocalization lowers the energy of the highest occupied molecular orbital (HOMO) and raises the energy of the lowest unoccupied molecular orbital (LUMO). The net effect is a smaller energy gap (ΔE) between the π and π* orbitals. According to the Planck-Einstein relation (E = hν = hc/λ), a smaller energy gap corresponds to the absorption of light with a longer wavelength (λ).[3] Therefore, extending conjugation results in a shift of the absorption maximum to a longer wavelength, an effect known as a bathochromic or "red" shift.[5]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
